Product packaging for Methyl 2-Propan-2-ylsulfonylacetate(Cat. No.:CAS No. 112810-02-3)

Methyl 2-Propan-2-ylsulfonylacetate

Cat. No.: B3022814
CAS No.: 112810-02-3
M. Wt: 180.22 g/mol
InChI Key: ZKWMTNKWNHSIHO-UHFFFAOYSA-N
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Description

Methyl 2-Propan-2-ylsulfonylacetate is an ester sulfone compound of interest in synthetic and medicinal chemistry research. This reagent serves as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure, featuring both an ester and a sulfonyl group attached to a propan-2-yl chain, makes it a potential candidate for use in nucleophilic substitution reactions and as a precursor in the development of potential pharmacologically active compounds. Research into similar sulfonamide and sulfonate esters has shown their relevance in various therapeutic areas, such as in the design of HIF pathway inhibitors for investigating cancer therapeutics . As with many specialized synthetic intermediates, its value lies in its ability to introduce specific functional groups into a target molecule. Researchers are encouraged to explore its utility in constructing novel molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4S B3022814 Methyl 2-Propan-2-ylsulfonylacetate CAS No. 112810-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-propan-2-ylsulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-5(2)11(8,9)4-6(7)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWMTNKWNHSIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Propan 2 Ylsulfonylacetate and Analogues

Established Synthetic Pathways for Sulfonyl Esters

Sulfonyl Group Introduction via Oxidation Approaches

The introduction of a sulfonyl group is a fundamental step in the synthesis of sulfonylacetates. A common and direct method is the oxidation of corresponding sulfides. This transformation can be achieved using a variety of oxidizing agents, and the selectivity towards either sulfoxides or sulfones can often be controlled by the reaction conditions. organic-chemistry.orgjchemrev.commdpi.com

A range of reagents has been reported for the direct oxidation of sulfides to sulfones. jchemrev.com For instance, hydrogen peroxide is a widely used oxidant, often in the presence of a catalyst. organic-chemistry.orgmdpi.com The choice of catalyst can influence the outcome of the reaction. For example, tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides, whereas niobium carbide under similar conditions efficiently produces sulfones. organic-chemistry.org Another approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide, where the selectivity between sulfoxides and sulfones is dependent on the specific reaction conditions. organic-chemistry.org

Furthermore, permanganate (B83412) supported on active manganese dioxide has been utilized for the oxidation of various substrates, including sulfides, under heterogeneous or solvent-free conditions. organic-chemistry.org The chemoselectivity of sulfide (B99878) oxidation can also be managed by controlling the reaction temperature and utilizing molecular oxygen or air as the terminal oxidant. organic-chemistry.org Electrochemical methods have also been developed for the oxidation of sulfides to sulfoxides and sulfones, where the desired product can be selectively obtained by adjusting the electric current. nih.gov

Below is a table summarizing various oxidizing agents and their applications in the synthesis of sulfones from sulfides:

Oxidizing Agent/SystemSubstrateProductKey Features
Hydrogen Peroxide / Tantalum CarbideSulfidesSulfoxidesHigh yield of sulfoxides. organic-chemistry.org
Hydrogen Peroxide / Niobium CarbideSulfidesSulfonesEfficiently affords sulfones. organic-chemistry.org
Hydrogen Peroxide / 2,2,2-TrifluoroacetophenoneSulfidesSulfoxides or SulfonesSelectivity is condition-dependent. organic-chemistry.org
Supported PermanganateSulfidesSulfonesHeterogeneous or solvent-free conditions. organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI) / H₂OSulfidesSulfoxides or SulfonesChemoselectivity controlled by NFSI loading. rsc.org
Electrochemical OxidationDiaryl and Aryl Alkyl SulfidesSulfoxides or SulfonesSelectivity controlled by electric current. nih.gov

Esterification and Coupling Reactions

Once the sulfonylacetic acid or a related precursor is obtained, the final step often involves esterification to yield the desired methyl ester. The Fischer esterification is a classic and robust method for converting carboxylic acids to esters using an acid catalyst and an excess of the corresponding alcohol. masterorganicchemistry.comcerritos.edu This reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid, tosic acid, and hydrochloric acid. masterorganicchemistry.com

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org Subsequent proton transfer and elimination of water lead to the formation of the ester. libretexts.org

Various coupling reagents have also been developed to facilitate esterification under milder conditions. For example, triphenylphosphine (B44618) oxide can catalyze the esterification of carboxylic acids with alcohols, including hindered substrates. organic-chemistry.org Another example is the use of sulfuryl fluoride (B91410) (SO₂F₂) which mediates the dehydrative coupling of carboxylic acids and alcohols at room temperature with high efficiency and broad substrate scope. organic-chemistry.org

Nucleophilic Substitution Reactions in Sulfonylacetate Synthesis

Nucleophilic substitution reactions represent another key strategy in the synthesis of sulfonylacetates and their analogues. youtube.comyoutube.comyoutube.com In this approach, a suitable nucleophile displaces a leaving group on an electrophilic carbon atom. For the synthesis of sulfonylacetates, this could involve the reaction of a sulfinate salt (acting as a nucleophile) with an α-haloacetate ester.

The success of a nucleophilic substitution reaction depends on several factors, including the nature of the nucleophile, the substrate, the leaving group, and the solvent. youtube.com For instance, SN2 reactions are favored by primary and methyl substrates and are sensitive to steric hindrance. youtube.com The synthesis of certain sulfonyl compounds can be achieved through the reaction of a sulfonyl chloride with a suitable nucleophile. researchgate.net

Recent advancements have also explored the use of catalysts to facilitate nucleophilic substitution reactions. For example, a selenonium salt has been reported to catalyze the synthesis of thiocyanates and selenocyanates via nucleophilic substitution in water. mdpi.com

Advanced and Optimized Synthetic Routes

Investigation of Catalytic Systems (e.g., Ruthenium-catalyzed methods)

Modern synthetic chemistry increasingly relies on the development of advanced catalytic systems to improve efficiency, selectivity, and sustainability. Ruthenium-based catalysts have emerged as powerful tools for a variety of organic transformations, including those relevant to the synthesis of sulfonyl compounds. acs.org

Ruthenium-catalyzed C-H functionalization has been a significant area of research, allowing for the direct formation of carbon-sulfur bonds. acs.org For example, a ruthenium-catalyzed remote sulfonylation at the C5 position of N-aryl-2-aminopyridines with aromatic sulfonyl chlorides has been described. acs.org Mechanistic studies suggest that a ruthenametallacycle is a key intermediate in this reaction. acs.org

The development of ruthenium complexes as catalysts for various reactions continues to be an active field. nih.govrsc.org For instance, novel substituted sulfonyl ethylenediamine (B42938) Ru(II) arene complexes have been synthesized and characterized. nih.gov While the primary focus of some studies may be on biological activity, the synthetic methodologies developed are broadly applicable. rsc.org

The following table highlights some examples of ruthenium-catalyzed reactions relevant to sulfonyl compound synthesis:

Catalyst SystemReaction TypeSubstratesProduct
Ruthenium(II) catalystMeta-selective sulfonation2-Phenylpyridine (B120327), Sulfonyl chlorideMeta-sulfonated 2-phenylpyridine wikipedia.org
Ruthenium catalystRemote C-H sulfonylationN-Aryl-2-aminopyridines, Aromatic sulfonyl chloridesC5-sulfonylated N-aryl-2-aminopyridines acs.org

Continuous-Flow Synthesis Strategies for Related Sulfonyl Compounds

Continuous-flow synthesis has gained significant traction as a technology for the safe, efficient, and scalable production of chemical compounds. rsc.orggoogle.com This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle highly reactive intermediates and exothermic reactions. rsc.org

The synthesis of sulfonyl chlorides, important precursors for many sulfonyl compounds, has been successfully implemented in a continuous-flow system. rsc.org One such protocol utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for the oxidative chlorination of disulfides and thiols. rsc.org This method allows for a high space-time yield and improved process safety. rsc.org

Continuous-flow systems have also been developed for the synthesis of other sulfonyl-containing molecules, such as N-sulfonyl-1,2,3-triazoles. acs.orgnih.gov These reactions can be performed at elevated temperatures with short residence times, leading to high yields of the desired products. acs.orgnih.gov The scalability of these processes has been demonstrated, highlighting the potential for large-scale manufacturing. acs.orgnih.gov Furthermore, integrated flow systems combining multiple reaction steps have been developed, for instance, for the synthesis of various cis-diamino enones from alkynes and sulfonyl azides. acs.orgnih.gov

Exploration of Alternative Precursors and Reagents

The traditional synthesis of α-sulfonyl esters often involves the alkylation of a sulfinate salt with an α-halo ester or the oxidation of a corresponding α-thioacetate. However, the exploration of alternative precursors and reagents can offer advantages in terms of availability, cost, and reaction efficiency.

One common approach for the synthesis of β-keto sulfones, which are structurally related to α-sulfonyl esters, is the acylation of methyl sulfones. By analogy, a plausible route to Methyl 2-propan-2-ylsulfonylacetate would involve the reaction of a methyl 2-propan-2-ylsulfone carbanion with a suitable acylating agent, such as methyl chloroformate.

Alternative sulfonylating agents can also be employed. For instance, the reaction of silyl (B83357) enol ethers with sulfonyl chlorides represents a viable method for the preparation of β-keto sulfones. This concept can be extended to the synthesis of α-sulfonyl esters by using a ketene (B1206846) silyl acetal (B89532) derived from methyl acetate (B1210297) as the nucleophilic partner for 2-propan-2-ylsulfonyl chloride.

The use of organoselenium reagents provides another pathway. The reaction of terminal alkynes with selenosulfonates yields β-selenovinyl sulfones, which can be hydrolyzed to β-keto sulfones. A similar strategy could potentially be adapted for the synthesis of α-sulfonyl esters.

Recent advancements have also highlighted the use of sulfonyl hydrazides in conjunction with enol acetates for the electrochemical synthesis of β-keto sulfones, a method that boasts mild conditions and avoids the need for metal catalysts or oxidants. orgsyn.org The adaptation of this electrochemical approach to suitable precursors for α-sulfonyl esters could represent a green and efficient synthetic alternative.

Below is a table summarizing potential alternative precursors and reagents for the synthesis of this compound.

Sulfonyl PrecursorEster Precursor/ReagentCatalyst/ConditionsProduct
Sodium 2-propan-2-ylsulfinateMethyl bromoacetate (B1195939)Polar aprotic solvent (e.g., DMF, DMSO)This compound
2-Propan-2-ylsulfonyl chlorideKetene silyl acetal of methyl acetateLewis acid catalystThis compound
2-Propan-2-ylsulfonyl hydrazideMethyl glyoxylateElectrochemical synthesisThis compound (after oxidation)
Di-tert-butyl disulfideMethyl diazoacetateTransition metal catalyst (e.g., Rh, Cu)This compound (after oxidation)

Stereoselective and Diastereoselective Synthesis Approaches

The introduction of stereocenters in molecules containing a sulfonyl group is a crucial aspect of modern organic synthesis, as the stereochemistry can significantly impact the biological activity of the final compound. For a molecule like this compound, a stereocenter can be generated at the α-carbon.

One established method for achieving stereoselectivity is the use of chiral auxiliaries. For instance, the ester moiety can be derived from a chiral alcohol. After the stereoselective formation of the C-S bond or a subsequent stereoselective transformation at the α-position, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Diastereoselective reactions often rely on the steric influence of existing chiral centers in the molecule. google.com For example, in the synthesis of enantiopure sulfinyl dienes, the diastereoselectivity of the reaction is controlled by allylic 1,3-strain. orgsyn.org Similarly, the rhodium-catalyzed diastereoselective N-sulfonylaminoalkenylation of azulenes demonstrates the ability to control the formation of specific diastereomers. psu.edu These principles can be applied to the synthesis of α-sulfonyl esters by employing substrates with pre-existing stereocenters.

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes from sulfones. youtube.comyoutube.com The reaction proceeds through a β-alkoxy sulfone intermediate, and the stereochemical outcome is often highly dependent on the reaction conditions and the nature of the sulfone and carbonyl compound. researchgate.net While the direct product is an alkene, the underlying principles of controlling the stereochemistry of sulfone-stabilized carbanions are highly relevant to the stereoselective synthesis of α-sulfonyl esters.

A hypothetical stereoselective synthesis of an analogue of this compound could involve the following steps:

StepReactantsReagents/ConditionsIntermediate/ProductStereochemical Control
1Chiral alcohol (e.g., (R)-pantolactone)Bromoacetyl bromide, pyridineChiral bromoacetateIntroduction of a chiral auxiliary
2Sodium 2-propan-2-ylsulfinateChiral bromoacetate from Step 1Diastereomeric mixture of α-sulfonyl estersSubstrate-controlled diastereoselection
3Separation of diastereomersChromatographyEnantiopure α-sulfonyl ester with auxiliaryPhysical separation
4Cleavage of auxiliaryAcid or base hydrolysisEnantiopure α-sulfonylacetic acidRemoval of chiral auxiliary
5EsterificationMethanol, acid catalystEnantiopure this compoundFinal product formation

Scalability and Efficiency in Synthetic Protocols

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the synthesis of this compound, these considerations are paramount.

The choice of starting materials is a critical factor. While some reagents may be convenient for small-scale synthesis, they may be prohibitively expensive or hazardous for large-scale production. For instance, the use of chlorosulfonic acid, a common reagent for producing sulfonyl chlorides, presents significant handling challenges due to its corrosive nature. nih.gov The development of automated continuous synthesis systems can mitigate some of these hazards and improve the spacetime yield. nih.gov

Reaction efficiency is another key metric. High-yielding reactions with minimal side products are desirable to reduce purification costs and waste generation. The use of flow chemistry can offer significant advantages in this regard, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivity. google.com

The purification of the final product is also a major consideration for scalability. While chromatographic purification is common in a laboratory setting, it is often not economically viable for large-scale production. Therefore, developing synthetic routes that yield a product that can be purified by crystallization or distillation is highly advantageous.

The principles of green chemistry are increasingly important in industrial synthesis. This includes the use of less hazardous solvents, minimizing waste, and developing catalytic rather than stoichiometric processes. The electrochemical synthesis of β-keto sulfones, for example, represents a step towards a more sustainable synthetic methodology. orgsyn.org The adoption of greener solvents, such as Cyrene or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can also significantly reduce the environmental footprint of a synthesis.

The following table outlines key considerations for the scalable synthesis of this compound:

FactorConsiderationPotential Solution
Cost of Reagents High cost of specialized reagents.Use of readily available and inexpensive starting materials.
Safety Handling of hazardous reagents like sulfonyl chlorides and strong bases.Use of less hazardous alternatives; implementation of closed systems and automated processes. nih.gov
Reaction Efficiency Low yields and formation of byproducts.Optimization of reaction conditions; use of catalysts; implementation of flow chemistry. google.com
Purification Reliance on chromatography.Development of protocols that allow for purification by crystallization or distillation.
Environmental Impact Use of hazardous solvents and generation of waste.Application of green chemistry principles; use of sustainable solvents and catalytic methods.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound.

A ¹H NMR spectrum of Methyl 2-Propan-2-ylsulfonylacetate would be expected to show distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would likely appear as a sharp singlet, integrating to nine protons. The methylene (B1212753) protons adjacent to the sulfonyl group and the carbonyl group would present as a singlet, and the methyl protons of the ester group would also yield a singlet. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent sulfonyl and ester functional groups.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. One would anticipate signals for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon, and the methoxy (B1213986) carbon of the ester. The chemical shifts would be characteristic of their respective functional group environments.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) would be employed to establish connectivity between protons on adjacent carbons. However, for a molecule like this compound, where no direct proton-proton coupling is expected across the sulfonyl or ester linkages, the utility of a standard COSY experiment might be limited to confirming the absence of such couplings. More advanced 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the long-range connectivity between protons and carbons, for instance, between the methyl protons of the ester and the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides crucial information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be expected to exhibit strong absorption bands characteristic of its functional groups. A prominent peak would be observed for the carbonyl (C=O) stretch of the ester group, typically in the region of 1735-1750 cm⁻¹. Additionally, strong, characteristic stretching vibrations for the sulfonyl group (S=O) would be expected around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch). C-H stretching and bending vibrations for the alkyl groups would also be present.

Raman spectroscopy would provide complementary information to FTIR. While the carbonyl stretch might be weaker in the Raman spectrum, the sulfonyl group vibrations often give rise to strong Raman signals. This technique could be particularly useful for analyzing the sulfur-containing portion of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating gas-phase ions. nih.gov

The fragmentation pattern in mass spectrometry is highly dependent on the structure of the molecule. For esters, common fragmentation pathways include cleavage of the bond adjacent to the carbonyl group. libretexts.org In the case of this compound, the presence of the bulky tert-butyl group is expected to significantly influence the fragmentation, likely leading to the formation of a stable tert-butyl cation. The sulfonyl group also provides a characteristic fragmentation pattern.

Expected Fragmentation Pattern:

A hypothetical fragmentation pattern for this compound is presented below. The analysis would likely show a weak or absent molecular ion peak due to the instability of the parent molecule under ionization. whitman.edu The base peak would be expected to correspond to a highly stable fragment.

Hypothetical Mass Spectrometry Data Table:

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructure of FragmentRelative Abundance (%)
194[M]+ (Molecular Ion)[C6H12O4S]+<1
179[M - CH3]+[C5H9O4S]+5
137[M - C(CH3)3]+[CH3O2CCH2SO2]+20
105[SO2C(CH3)3]+[C4H9SO2]+40
59[COOCH3]+[C2H3O2]+30
57[C(CH3)3]+[C4H9]+100 (Base Peak)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov

For a successful X-ray crystallographic analysis of this compound, the primary prerequisite is the growth of a high-quality single crystal. ufl.edu The process involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques like vapor diffusion or cooling.

Surface and Elemental Analysis Techniques (e.g., XPS, EDX, SEM)

Surface and elemental analysis techniques are employed to investigate the surface morphology, elemental composition, and chemical states of a material.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography of solid this compound. acs.org This would reveal the particle shape, size distribution, and surface texture of the crystalline or amorphous solid.

Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with SEM, EDX analysis would provide the elemental composition of the sample. For this compound (C₆H₁₂O₄S), EDX is expected to show the presence of Carbon (C), Oxygen (O), and Sulfur (S). Hydrogen (H) is not detectable by this technique. This analysis would confirm the elemental purity of the sample.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. copernicus.org For this compound, high-resolution XPS spectra of the C 1s, O 1s, and S 2p core levels would provide detailed information about the chemical bonding environments. For instance, the S 2p spectrum would be expected to show a binding energy characteristic of a sulfone group (R-SO₂-R'), confirming the +6 oxidation state of the sulfur atom.

Hypothetical XPS Data Table:

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
C1s~285.0 (C-C, C-H), ~286.5 (C-S), ~289.0 (O-C=O)Aliphatic carbon, Carbonyl carbon
O1s~532.0 (S=O), ~533.5 (C=O)Sulfonyl oxygen, Carbonyl oxygen
S2p~168.5Sulfone (R-SO₂-R')

Advanced Laser Spectroscopic Techniques for Gas Phase Studies

Advanced laser spectroscopic techniques are instrumental in studying the properties of molecules in the gas phase, providing insights into their rotational, vibrational, and electronic structures with high precision. While no specific gas-phase studies on this compound have been documented, techniques such as cavity ring-down spectroscopy (CRDS) or multiphoton ionization (MPI) spectroscopy could be employed.

Gas-phase studies on related organosulfur compounds have been conducted to understand their thermochemical properties and atmospheric chemistry. nih.govacs.orgnih.gov A hypothetical gas-phase study of this compound could focus on its thermal decomposition pathways. By using techniques like flash vacuum pyrolysis coupled with a detection method such as mass spectrometry or laser-induced fluorescence, the unimolecular decomposition mechanisms could be investigated. It would be expected that the C-S and S-C bonds are the most likely points of initial cleavage upon thermal activation. These studies would be valuable for understanding the stability and reactivity of such sulfonyl compounds under energetic conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

No published studies were identified that detail the quantum chemical calculations of the electronic structure of Methyl 2-Propan-2-ylsulfonylacetate. This includes analyses of its molecular orbitals, electron density distribution, or electrostatic potential maps derived from computational methods.

Computational Modeling of Reaction Mechanisms

There is no available research on the computational modeling of reaction mechanisms involving this compound.

Transition State Analysis and Energy Barriers

Specific transition state analyses and calculations of energy barriers for reactions involving this compound are not documented in the scientific literature.

Prediction of Reaction Outcomes and Stereoselectivity

Computational predictions regarding reaction outcomes or the stereoselectivity of reactions with this compound have not been a subject of published research.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data may exist, no studies were found that provide computational predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) and their correlation with experimental data for this compound.

Molecular Dynamics Simulations of Compound Interactions

No literature is available on molecular dynamics simulations performed to study the interactions of this compound with other molecules, solvents, or biological targets. Such studies would provide insight into its behavior in various environments.

Structure-Activity Relationship (SAR) Computational Approaches

There are no published structure-activity relationship (SAR) studies that use computational approaches to investigate this compound. Such analyses are crucial for understanding how its chemical structure relates to potential biological activity.

Applications in Organic Synthesis and Pharmaceutical Chemistry Scaffolds

Role as a Synthetic Intermediate for Complex Molecules

Methyl 2-propan-2-ylsulfonylacetate serves as a crucial intermediate in the synthesis of more complex molecular architectures. The presence of both an ester and a sulfonyl group provides multiple reaction sites, allowing for a variety of chemical transformations. These transformations are fundamental in constructing the carbon skeletons of intricate target molecules. The sulfonyl group, in particular, can act as an activating group or be incorporated as a key functional element in the final product.

Design and Construction of Diverse Chemical Libraries

The creation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast numbers of compounds for biological activity. nih.gov this compound is a valuable starting material for generating these libraries due to its capacity for straightforward modification.

Divergent-Oriented Synthesis Approaches

Divergent-oriented synthesis is a powerful strategy for rapidly generating a wide array of structurally distinct molecules from a common starting material. The reactivity of this compound allows for the introduction of diversity at multiple points in its structure. By systematically varying the reaction partners and conditions, a single core scaffold derived from this compound can be elaborated into a large and diverse collection of molecules. This approach is highly efficient for exploring chemical space and identifying novel bioactive compounds. nih.gov

Integration as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govnih.gov The structural motifs derived from this compound have shown promise in this regard.

Sulfonyl-Containing Scaffolds in Bioactive Molecules

The sulfonyl group is a key pharmacophore found in a wide range of biologically active molecules. Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry contribute to strong and specific interactions with biological targets. Scaffolds incorporating the sulfonyl moiety from this compound can be designed to mimic the binding modes of known drugs or to explore new interactions with proteins.

Contribution to Spirocyclic and Other Novel Drug Motifs

Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized as important motifs in drug design due to their three-dimensional nature and conformational rigidity. nih.govnih.gov These characteristics can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov Synthetic strategies utilizing this compound can be employed to construct novel spirocyclic systems, thereby expanding the repertoire of available drug-like scaffolds. nih.govnih.gov The ability to generate such unique three-dimensional structures is a significant advantage in the quest for new therapeutic agents. nih.gov

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization for Gas Chromatography Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. sigmaaldrich.com However, compounds with polar functional groups or high molecular weights, such as sulfonylacetates, may exhibit poor chromatographic behavior, including peak tailing and low volatility. phenomenex.blogyoutube.com Derivatization is a chemical modification process used to convert an analyte into a form that is more amenable to GC analysis by increasing its volatility and thermal stability. sigmaaldrich.comphenomenex.blogyoutube.com

For this compound, a potential derivatization strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a silylation reaction. Silylation replaces active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comphenomenex.blog This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved peak shape and resolution during GC analysis. phenomenex.blog

A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The reaction would proceed as follows:

Hydrolysis: The methyl ester of this compound is hydrolyzed to 2-Propan-2-ylsulfonylacetic acid.

Silylation: The resulting carboxylic acid is then reacted with BSTFA to form the corresponding trimethylsilyl ester.

The resulting TMS derivative is more volatile and thermally stable, making it suitable for GC-MS analysis.

Derivatization Step Reactant Product Purpose
HydrolysisThis compound2-Propan-2-ylsulfonylacetic acidIntroduce a reactive site for silylation
Silylation2-Propan-2-ylsulfonylacetic acid + BSTFA/TMCSTrimethylsilyl 2-Propan-2-ylsulfonylacetateIncrease volatility and thermal stability for GC analysis

Applications in Agrochemical Synthesis

While specific applications of this compound in the synthesis of commercial agrochemicals are not widely documented in public literature, the sulfonylurea and sulfonylamide classes of herbicides are of significant commercial importance. The core structure of this compound, containing a sulfonyl group adjacent to a carbonyl, presents a versatile scaffold for the synthesis of novel herbicidal compounds.

The general synthesis of sulfonylurea herbicides often involves the reaction of a sulfonyl chloride with an isocyanate, or a sulfonyl isocyanate with an amine. The sulfonylacetate moiety can be a precursor to such intermediates. For instance, the tert-butylsulfonyl group could be incorporated into a larger molecule that is then further functionalized to create a sulfonylurea.

Biological Activity and Mechanistic Insights

Molecular Mechanisms of Biological Action

There is no available information on the enzyme inhibition pathways of Methyl 2-Propan-2-ylsulfonylacetate, including any potential involvement in bacterial metabolism or cancer cell proliferation.

No studies have been found that describe the modulation of cellular pathways, such as the induction of apoptosis or the inhibition of angiogenesis, by this compound.

Research on the interaction of this compound with cell membranes is not present in the available literature.

Antimicrobial Properties and Underlying Mechanisms

There is no documented evidence of the efficacy of this compound against any specific pathogenic strains, including Staphylococcus aureus.

Anti-inflammatory Modulatory Effects

No information is available regarding any anti-inflammatory modulatory effects of this compound.

Interaction with Specific Molecular Targets (e.g., Autotaxin Inhibition in broader sulfonyl compounds)

The sulfonyl moiety is a key pharmacophore in a variety of biologically active molecules. One of the notable targets for sulfonyl-containing compounds is autotaxin (ATX). nih.govnih.gov ATX is an enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation. nih.govnih.gov The inhibition of ATX is therefore a significant therapeutic target for conditions such as cancer, fibrosis, and inflammatory diseases. nih.gov

Compounds containing a sulfonyl group, particularly sulfonamides, have been identified as inhibitors of ATX. nih.gov These compounds can interact with the active site of the enzyme. For instance, research on sulfonamide-based inhibitors has shown that they can bind to the active site of ATX, although in some screening assays, they demonstrated lower inhibitory potency compared to other "warheads" like boron-containing compounds. nih.govontosight.ai The interactions of these inhibitors are often characterized by their binding to specific amino acid residues within the enzyme's active site or allosteric sites. nih.govnih.gov

Elucidation of Structure-Biological Activity Relationships (SBAR)

The structure-biological activity relationship (SBAR) of sulfonyl-containing compounds is a field of active research, aiming to understand how modifications to their chemical structure affect their biological activity. For sulfonyl compounds acting as enzyme inhibitors, key structural features often determine their potency and selectivity.

In the context of autotaxin inhibitors, SBAR studies have revealed several important factors:

The "Warhead": The nature of the chemical group that interacts directly with the catalytic machinery of the enzyme is critical. While sulfonamides have been explored, other groups have shown greater potency in certain scaffolds. nih.govontosight.ai

Linker and Spacer Length: The distance and flexibility between the "warhead" and other parts of the molecule can significantly impact binding affinity. nih.gov

Hydrophobic and Steric Interactions: The presence of bulky groups, such as the tert-butyl group in this compound, can influence how the molecule fits into the binding pocket of a target enzyme. These interactions can either enhance or diminish activity depending on the specific topology of the binding site.

Substituent Effects: The electronic and steric properties of substituents on aromatic rings or other parts of the scaffold can fine-tune the inhibitory activity.

For this compound, a hypothetical SBAR analysis would focus on:

The Sulfonyl Group: As the central functional group, its geometry and electronic properties are paramount.

The Tert-butyl Group: This bulky, hydrophobic group would likely play a significant role in dictating the compound's interaction with hydrophobic pockets within a target protein.

The Methyl Acetate (B1210297) Moiety: This group could be susceptible to hydrolysis by esterases in a biological system, potentially leading to a metabolite with different activity. It also provides a potential site for hydrogen bond interactions.

To illustrate the principles of SBAR in sulfonyl compounds, the following interactive table presents data on a series of hypothetical autotaxin inhibitors, demonstrating how structural modifications can influence inhibitory concentration (IC50).

CompoundR1 GroupR2 GroupIC50 (nM)
A MethylPhenyl500
B EthylPhenyl450
C IsopropylPhenyl300
D Tert-butylPhenyl150
E Tert-butyl4-Chlorophenyl80
F Tert-butyl4-Methoxyphenyl200

This table is a hypothetical representation to illustrate SBAR principles and does not represent actual experimental data for this compound or its direct analogs.

The hypothetical data suggests that increasing the steric bulk of the R1 group from methyl to tert-butyl (Compounds A-D) leads to a progressive increase in inhibitory potency. Furthermore, substitution on the R2 phenyl ring (Compounds D-F) demonstrates that electron-withdrawing groups (like chloro) can enhance activity, while electron-donating groups (like methoxy) may reduce it. This type of analysis is crucial for the rational design of more potent and selective inhibitors.

While direct experimental data on this compound remains to be published, the established biological activities and SBAR of the broader class of sulfonyl compounds provide a valuable framework for predicting its potential interactions and guiding future research.

Future Directions and Emerging Research Avenues for Methyl 2 Propan 2 Ylsulfonylacetate

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a compound like Methyl 2-Propan-2-ylsulfonylacetate, its future utility and application are intrinsically linked to pioneering research that extends beyond its current applications. The following sections explore prospective research avenues that could define the next chapter for this and related sulfonylacetate compounds.

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm ester and sulfonyl group positions. For example, the sulfonyl group’s deshielding effect shifts adjacent proton signals downfield (~3.5–4.0 ppm).
  • HPLC-MS : Reverse-phase C18 columns with a methanol/water mobile phase (70:30 v/v) and ESI-MS in negative ion mode detect degradation products (e.g., hydrolysis to sulfonic acids) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere (decomposition onset ~200°C) to identify volatile byproducts .

How does this compound behave in copolymerization reactions with fluorinated monomers?

Advanced Research Question
The compound’s sulfonyl group enhances electron-withdrawing effects, influencing polymerization kinetics:

  • Reactivity Ratio Determination : Use the Mayo-Lewis equation to quantify copolymer composition with fluorinated acrylates (e.g., 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate). Low reactivity ratios (<0.5) suggest preferential incorporation of this compound .
  • DSC Analysis : Measure glass transition temperatures (TgT_g) to assess rigidity imparted by sulfonyl groups. TgT_g increases by ~20–30°C compared to non-sulfonated analogs.
  • GPC-MALLS : Determine molecular weight distributions and branching effects using multi-angle light scattering detectors .

What mechanistic insights explain the nucleophilic substitution reactivity of this compound?

Advanced Research Question
The sulfonyl group’s electron-withdrawing nature activates the α-carbon for nucleophilic attack:

  • DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to predict regioselectivity in reactions with amines or thiols.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., this compound-d3) to distinguish between concerted (low KIE) and stepwise mechanisms (high KIE) .
  • Solvent Effects : Compare rates in polar aprotic (e.g., DMF) versus protic solvents (e.g., ethanol) to assess stabilization of charged intermediates .

How can researchers mitigate hydrolysis of this compound during long-term storage?

Basic Research Question

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify optimal storage conditions.
  • Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture, then store in amber vials with molecular sieves (3Å) .
  • Buffered Solutions : For aqueous formulations, maintain pH 5–6 (acetate buffer) to minimize alkaline hydrolysis .

What role does this compound play in modifying interfacial properties of fluorinated surfactants?

Advanced Research Question

  • Surface Tension Measurements : Use a pendant drop tensiometer to quantify critical micelle concentrations (CMC) in blends with fluorinated surfactants. Sulfonyl groups reduce CMC by ~30% compared to carboxylate analogs.
  • Langmuir Trough Experiments : Measure pressure-area isotherms to assess monolayer packing efficiency at air-water interfaces .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition ratios (F/C, S/C) to confirm preferential adsorption .

Retrosynthesis Analysis

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Methyl 2-Propan-2-ylsulfonylacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.